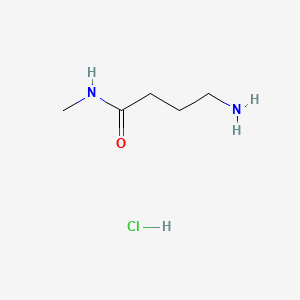

4-amino-N-methylbutanamide hydrochloride

Description

Contextualization of Butanamide Derivatives in Medicinal Chemistry and Chemical Synthesis

Butanamide derivatives, the class of compounds to which 4-amino-N-methylbutanamide hydrochloride belongs, represent a significant scaffold in medicinal chemistry. The butanamide core is found in a variety of biologically active molecules. For instance, certain derivatives are key intermediates in the synthesis of antiepileptic drugs like Levetiracetam and Brivaracetam. researchgate.net The (S)-enantiomer of 2-aminobutanamide is a critical precursor for these therapeutics, emphasizing the importance of the stereochemistry of such scaffolds in determining pharmacological activity. google.comnih.gov

Beyond epilepsy, butanamide derivatives have been investigated for a range of other therapeutic applications. Research has demonstrated their potential as anti-inflammatory agents, with some compounds acting as dual inhibitors of cyclooxygenase and 5-lipoxygenase pathways. nih.gov Furthermore, various derivatives have been synthesized and evaluated for their potential in treating central nervous system (CNS) disorders, pain, and depression. nih.gov The versatility of the butanamide scaffold allows for structural modifications that can lead to compounds with diverse biological activities, making it a privileged structure in drug discovery.

Historical Overview of Research on this compound and Related Chemical Scaffolds

The history of pharmaceutical chemistry began with compounds derived from natural sources, transitioning to synthetic molecules in the mid-to-late 19th century. nih.govucdavis.edu The development of synthetic drugs was often spurred by the chemical industry, utilizing byproducts to create novel therapeutic agents. nih.gov Within this broader history, specific chemical scaffolds gained prominence as researchers recognized their potential for biological activity.

The sulfonamides, for example, were discovered to have antibacterial properties in the early 20th century and later led to the development of drugs for diabetes. openaccesspub.org Similarly, the butanamide and aminobutanamide scaffolds have been explored for their therapeutic potential over several decades. Research into 4-aminobutanamide (B1198625) derivatives, for instance, has been driven by their relationship to gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the central nervous system. solubilityofthings.com This has led to investigations into their potential as GABA uptake inhibitors for the treatment of neurological conditions like seizures. nih.govebi.ac.uk While a detailed historical timeline for this compound itself is not extensively documented in seminal early literature, its study is an extension of the long-standing interest in small amino-amide scaffolds for modulating biological systems.

Significance of this compound as a Core Chemical Entity in Advanced Synthesis

In chemical synthesis, this compound serves as a valuable starting material or intermediate. Its bifunctional nature—possessing both a primary amine and a secondary amide—allows for a variety of chemical transformations. The amine can be readily modified through reactions like alkylation, acylation, or used in the formation of larger, more complex structures.

The availability of this compound from commercial suppliers indicates its utility as a building block for creating libraries of compounds for screening purposes in drug discovery. hit2lead.com Synthetic pathways often utilize such foundational molecules to build derivatives with specific substitutions aimed at enhancing biological activity or optimizing physicochemical properties. For example, the 4-aminobutanamide moiety has been incorporated into benzoxazole derivatives to investigate their anti-inflammatory properties. mdpi.com The hydrochloride salt form ensures stability and improves handling characteristics for use in subsequent synthetic steps.

Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 173336-88-4 |

| Molecular Formula | C5H13ClN2O |

| Molecular Weight | 152.62 g/mol |

| Alternate Name | 4-amino-N-methylbutanamide HCl |

This table is interactive. You can sort and filter the data.

Current State of Academic Inquiry into the Biological Modulatory Potential of this compound

Current academic research continues to explore the potential of the 4-aminobutanamide scaffold. A significant area of investigation is its role in developing inhibitors of GABA transporters (GATs). By blocking the reuptake of GABA, these inhibitors can enhance GABAergic neurotransmission, which is a therapeutic strategy for conditions like epilepsy and neuropathic pain. researchgate.net

Recent studies have focused on synthesizing and evaluating various 2-substituted 4-aminobutanamide derivatives for their ability to inhibit different GAT subtypes (mGAT1-4). nih.govebi.ac.uk These studies have identified compounds with significant anticonvulsant activity in animal models. nih.gov Another area of active research involves incorporating the 4-aminobutanamide moiety into larger molecules to modulate inflammatory responses. For example, novel benzoxazoles containing a 4-amino-butanamide substituent have been synthesized and shown to inhibit the expression of inflammatory cytokines like IL-1β and IL-6. mdpi.com

Selected Research on Aminobutanamide Derivatives

| Derivative Class | Target/Activity | Research Focus |

|---|---|---|

| 2-substituted 4-aminobutanamides | GABA transporter (GAT) inhibition | Anticonvulsant, antinociceptive, and antidepressant-like activities. nih.govebi.ac.uk |

| Benzoxazoles with 4-amino-butanamide moiety | Inhibition of inflammatory cytokines (IL-1β, IL-6) | Anti-inflammatory effects for potential treatment of inflammatory diseases. mdpi.com |

This table is interactive. You can sort and filter the data.

Scope and Objectives of Contemporary Research Endeavors Involving this compound

The primary objective of contemporary research involving this compound and its structural analogs is the discovery and development of novel therapeutic agents. The core scaffold is seen as a versatile template that can be chemically modified to target a range of biological pathways.

Key research goals include:

Synthesis of Novel Analogs: Researchers are focused on creating new derivatives by modifying the core structure to improve target affinity, selectivity, and drug-like properties.

Neurological Disorders: A major focus is the development of new treatments for epilepsy, neuropathic pain, and depression by targeting GABAergic pathways. researchgate.net

Inflammatory Diseases: The scaffold is being used to design new anti-inflammatory compounds that can modulate cytokine signaling pathways. mdpi.com

Structure-Activity Relationship (SAR) Studies: A critical objective is to understand how specific structural modifications influence biological activity. This knowledge guides the design of more potent and selective molecules. researchgate.net

In essence, this compound is not typically studied as an end-product therapeutic itself, but rather as a crucial starting point and structural motif for the generation of new chemical entities with potential for treating a variety of human diseases.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-amino-N-methylbutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c1-7-5(8)3-2-4-6;/h2-4,6H2,1H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAVSCJJGECHRQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173336-88-4 | |

| Record name | 4-amino-N-methylbutanamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Amino N Methylbutanamide Hydrochloride

Established Synthetic Pathways for 4-amino-N-methylbutanamide hydrochloride

The creation of this compound typically follows a two-step process: the formation of the amide bond followed by the introduction of the hydrochloride salt.

Amidation, the formation of an amide, is a fundamental reaction in organic chemistry. youtube.com In the synthesis of 4-amino-N-methylbutanamide, this involves the reaction of a carboxylic acid with an amine. A common approach is the reaction of an acid chloride with an amine, such as ammonia (B1221849) or a primary or secondary amine. libretexts.org An alternative method involves the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction between a carboxylic acid and an amine. orgoreview.commasterorganicchemistry.com This is particularly useful as it activates the carboxylic acid for nucleophilic attack by the amine. orgoreview.commasterorganicchemistry.com

The general mechanism for DCC-mediated amidation involves the protonation of DCC by the carboxylic acid, which then allows the carboxylate ion to add to the protonated DCC, forming a reactive acylating agent. orgoreview.com The amine then attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to form the amide and dicyclohexylurea as a byproduct. orgoreview.com

A key challenge in synthesizing 4-amino-N-methylbutanamide is the presence of two functional groups, an amino group and a carboxylic acid, which can lead to undesired side reactions. orgoreview.com To ensure the desired product is formed, protecting groups are often employed. For instance, the amino group of the starting 4-aminobutanoic acid can be protected before the amidation reaction with methylamine (B109427). A common protecting group is the di-tert-butyl dicarbonate (B1257347) (Boc) group. orgoreview.com After the amide bond is formed, the protecting group is removed.

| Reaction Step | Reagents | Purpose |

| Protection | 4-aminobutanoic acid, Di-tert-butyl dicarbonate (Boc-anhydride) | To prevent the amino group from reacting during amidation. orgoreview.com |

| Amidation | Boc-protected 4-aminobutanoic acid, Methylamine, Dicyclohexylcarbodiimide (DCC) | To form the N-methylbutanamide bond. orgoreview.commasterorganicchemistry.com |

| Deprotection | Boc-4-amino-N-methylbutanamide, Acid (e.g., trifluoroacetic acid) | To remove the Boc protecting group and yield the free amine. |

Once the 4-amino-N-methylbutanamide is synthesized, it is converted into its hydrochloride salt. This is typically achieved by treating the free base with a solution of hydrogen chloride (HCl) in an appropriate solvent, such as diethyl ether or isopropanol. The HCl protonates the primary amino group, forming the ammonium (B1175870) salt, which is often a crystalline solid that can be easily isolated and purified. This salt form generally exhibits improved stability and solubility properties.

Synthesis of Structural Analogs and Derivatives of 4-amino-N-methylbutanamide

The modification of the 4-amino-N-methylbutanamide structure can lead to the development of new compounds with altered biological activities. These modifications can be targeted at the N-methyl group, the butanamide backbone, or through the addition of other functional groups.

N-Alkylation involves the introduction of an alkyl group onto a nitrogen atom. In the context of 4-amino-N-methylbutanamide, this could involve further alkylation of the primary amino group. The Hofmann N-alkylation, which uses alcohols as alkylating agents in the presence of a catalyst, offers a practical method for mono- or di-alkylation of amines and amides. rsc.org Another approach is the use of alkyl halides, which can react with amines to form N-alkylated products. nih.gov For instance, reacting an amine with an alcohol in the presence of hydrogen and a copper and magnesium silicate-based catalyst can achieve N-alkylation. google.com Heterogeneous catalysts, such as titanium hydroxide, have also been shown to be effective for the N-alkylation of amines with alcohols. researchgate.net

N-Acylation is the process of adding an acyl group to a nitrogen atom. This can be achieved by reacting the amino group of 4-aminobutanamide (B1198625) with an acylating agent, such as an acid chloride or an acid anhydride. nih.govresearchgate.net Catalysts like 4-aminopyridine (B3432731) or 4-(dimethylamino)pyridine (DMAP) can be used to control the regioselectivity of the acylation. nih.govresearchgate.net For example, N-acylation of 1,3,4,6-tetra-O-acetyl-2-amino-2-deoxy-α-D-glucopyranose hydrochloride has been successfully demonstrated. researchgate.net

| Modification | Reagents/Catalysts | Potential Outcome |

| N-Alkylation | Alcohols, Alkyl Halides, Copper/Magnesium Silicate Catalyst, Titanium Hydroxide rsc.orgnih.govgoogle.comresearchgate.net | Introduction of new alkyl groups on the nitrogen, potentially altering receptor binding or pharmacokinetic properties. |

| N-Acylation | Acid Chlorides, Acid Anhydrides, 4-Aminopyridine (DMAP) nih.govresearchgate.net | Introduction of acyl groups, which can change the electronic and steric properties of the molecule. |

Altering the butanamide backbone can significantly impact the molecule's conformation and biological activity. One strategy is the incorporation of β-amino acid residues in place of the natural α-amino acids. nih.govnih.gov This modification, which adds an extra CH2 unit to the backbone, can lead to analogs with improved pharmacokinetic profiles, such as a longer duration of action in vivo. nih.gov While such modifications can sometimes lead to a decrease in receptor affinity, careful selection of the substitution sites can maintain or even enhance potency. nih.gov

The derivatization of 4-amino-N-methylbutanamide can be a key strategy for improving its pharmacological properties and directing it toward specific biological targets. For example, the N-alkylation of 4-aminopyridine, a related structural motif, is a crucial step in developing new classes of antifungal and antiparasitic drugs. nih.gov By strategically adding different functional groups, it is possible to modulate the molecule's interaction with its biological target, potentially leading to increased efficacy and reduced off-target effects.

Advanced Synthetic Techniques and Green Chemistry Approaches

The pursuit of more efficient and environmentally benign methods for amide bond formation is a central theme in modern organic synthesis. For the preparation of this compound, researchers are moving beyond traditional methods that often involve harsh reagents and generate significant waste.

One advanced approach involves the direct amidation of gamma-butyrolactone (B3396035) with methylamine. This method is atom-economical as it theoretically only produces water as a byproduct. Patents for the synthesis of the cyclic counterpart, N-methyl-2-pyrrolidone (NMP), from gamma-butyrolactone and methylamines suggest that the open-chain amide could be an intermediate or a competing product under specific reaction conditions. google.comgoogle.com The reaction is typically carried out at elevated temperatures, ranging from 230-300°C, and can be performed in a continuous, non-catalytic process in the liquid phase. google.com The key to isolating the linear 4-amino-N-methylbutanamide would be to optimize conditions that favor the ring-opening addition of methylamine over cyclization.

Another avenue explores the use of catalytic systems to facilitate the amidation under milder conditions. While specific catalysts for the synthesis of this compound are not extensively documented, general advancements in catalytic amidation offer promising directions. For instance, group (IV) metal complexes, such as those based on titanium and zirconium, have been shown to catalyze the direct amidation of carboxylic acids with amines. diva-portal.org This approach, if applied to 4-aminobutanoic acid and methylamine, could offer a greener alternative to traditional coupling agents.

Enzymatic synthesis represents a frontier in green chemistry for amide production. While no specific enzyme has been reported for the direct synthesis of 4-amino-N-methylbutanamide, research on the enzymatic synthesis of related compounds like (S)-2-aminobutanamide highlights the potential of lipases to catalyze ammonolysis reactions with high stereoselectivity and under mild conditions. google.com The enzymatic synthesis of N-methylglutamic acid further demonstrates the capability of enzymes to handle N-methylated amines. nih.gov Future research could focus on identifying or engineering an enzyme capable of catalyzing the amidation of a suitable 4-aminobutanoic acid derivative with methylamine.

Flow chemistry is another advanced technique that offers significant advantages in terms of safety, efficiency, and scalability. A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of antiepileptic and antituberculosis active compounds has been developed, which includes the preparation of amides. rsc.org Such a setup could be adapted for the synthesis of 4-amino-N-methylbutanamide, allowing for precise control over reaction parameters and potentially improving yield and purity.

Scale-Up Considerations in Academic Synthesis

Scaling up the synthesis of any compound from the milligram to the gram or kilogram scale presents a unique set of challenges, particularly within an academic laboratory where resources and specialized equipment may be limited.

One of the primary considerations for the scale-up of this compound synthesis, especially via the gamma-butyrolactone route, is the management of high temperatures and pressures. The reported conditions for the synthesis of NMP, which may be analogous, involve temperatures up to 300°C. google.com Handling such conditions on a larger scale requires specialized reactors and stringent safety protocols that may not be readily available in a standard academic setting.

Purification is another significant hurdle. The final product is a hydrochloride salt, which is typically a crystalline solid. However, the crude reaction mixture may contain unreacted starting materials, byproducts from side reactions, and residual solvent. The process of converting the free amine to its hydrochloride salt requires careful addition of hydrochloric acid. A patent for the synthesis of S-2-aminobutanamide hydrochloride describes a process of directly feeding hydrogen chloride gas into a solution of the crude product to induce crystallization. google.com This method, while effective, requires careful handling of corrosive and hazardous HCl gas. On a larger scale, ensuring uniform distribution of the gas and controlling the exotherm of the salt formation become critical.

The choice of solvent also plays a crucial role in the scalability of the process. For the amidation reaction, a solvent that can dissolve both the starting materials and facilitate the reaction at the desired temperature is necessary. For the final crystallization of the hydrochloride salt, a solvent system in which the salt has low solubility is required to maximize recovery. A patent for a similar compound, S-2-aminobutanamide hydrochloride, mentions the use of methanol (B129727) and isopropanol. google.com The recovery and recycling of these solvents are important considerations for making the process more economical and environmentally friendly on a larger scale.

Pre Clinical Pharmacological and Biological Activity Investigations of 4 Amino N Methylbutanamide Hydrochloride Derivatives

Exploration of Central Nervous System (CNS) Modulatory Activities

Pre-clinical research into derivatives of 4-amino-N-methylbutanamide hydrochloride has focused significantly on their potential to modulate the central nervous system. These investigations primarily explore interactions with key neurotransmitter systems and evaluate their efficacy in established animal models of neurological disorders.

The γ-aminobutyric acid (GABA) system is the primary inhibitory network in the mammalian brain, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. nih.gov The levels of GABA in the synaptic cleft are regulated by GABA transporters (GATs), which mediate its reuptake into neurons and glial cells. embopress.org There are four main subtypes of GATs: GAT1, GAT2, GAT3, and GAT4 (referred to as mGAT1-4 in mice). nih.govacs.org GAT1 is predominantly found in neurons, while GAT4 is mainly located in glial cells within the CNS. nih.govacs.org Inhibition of these transporters can increase the concentration of GABA in the synapse, thereby enhancing inhibitory neurotransmission, a mechanism that is a promising therapeutic target for conditions like neuropathic pain and epilepsy. nih.govresearchgate.netnih.gov

In this context, various functionalized amino acid derivatives have been designed and synthesized to act as inhibitors of GABA uptake. nih.gov The inhibitory potency of these compounds is typically evaluated in vitro using cell lines, such as human embryonic kidney cells (HEK-293), that are engineered to express the specific mouse GAT subtypes (mGAT1–4). nih.govacs.org These assays measure the uptake of radio-labeled GABA ([³H]GABA) in the presence of the test compounds to determine their inhibitory concentration (IC50). nih.govacs.org

Research has identified several derivatives with notable inhibitory activity and selectivity for different GAT subtypes. researchgate.net For instance, certain compounds have demonstrated preferential inhibition of mGAT2 or mGAT4. researchgate.net The structure-activity relationship (SAR) studies aim to optimize the potency and selectivity of these inhibitors. nih.gov

| Compound | Target | Inhibitory Potency (pIC50) | Reference |

|---|---|---|---|

| Compound 2RS,4RS-39c | mGAT4 | 5.36 | researchgate.net |

| Compound 50a | mGAT2 | 5.43 | researchgate.net |

| Compound 56a | mGAT4 | 5.04 | researchgate.net |

The potential of this compound derivatives as anticonvulsant agents has been assessed using various in vivo animal models. The two most common screening tests are the maximal electroshock (MES) seizure test and the subcutaneous pentylenetetrazole (scPTZ) test. researchgate.netbiointerfaceresearch.com The MES test is considered a model for generalized tonic-clonic seizures, and a compound's ability to prevent the tonic hindlimb extension phase is a key indicator of its efficacy. ffhdj.comnih.gov The scPTZ test, on the other hand, induces clonic seizures and is used to identify compounds that can raise the seizure threshold. biointerfaceresearch.comffhdj.com

In these studies, compounds are administered to mice or rats, typically via intraperitoneal injection, before the seizure-inducing stimulus. researchgate.netbiointerfaceresearch.com The effectiveness of the compounds is then compared to that of standard antiepileptic drugs like phenytoin (B1677684) and carbamazepine. researchgate.netnih.gov For example, a series of 4-aminophenylacetamides were evaluated for anticonvulsant activity, with some derivatives showing significant protection in both MES and scPTZ models. nih.gov Similarly, certain 4-amino-1,2-naphthoquinone (B1620441) derivatives demonstrated potent anticonvulsant effects at low doses, comparable to phenytoin. researchgate.net The introduction of additional functional groups, such as a second amino group onto a phenyl ring, has been shown to enhance anticonvulsant activity upon oral administration in some cases. nih.gov

| Compound | Animal Model | Test | Activity/Potency | Reference |

|---|---|---|---|---|

| 4-amino-(2-methyl-4-aminophenyl)benzamide (4A-2M4A-PB) | Mice | MES (i.p.) | ED50: 63 micromol/kg | nih.gov |

| 4-amino-(2-methyl-4-aminophenyl)benzamide (4A-2M4A-PB) | Rats | MES (oral) | ED50: 41 micromol/kg | nih.gov |

| N-(1,2-dihydro-1,2-dioxonaphthalen-4-yl)hexanamide | Mice | MES & scPTZ | Active at 10 mg/kg | researchgate.net |

| 4-acetamido-N-(1,2-dihydro-1,2-dioxonaphthalen-4-yl)benzamide | Mice | MES & scPTZ | Active at 10 mg/kg | researchgate.net |

| 4-aminophenylacetamide of 2,6-dimethylaniline | Mice | MES (i.p.) | ED50: 50.50 mg/kg | nih.gov |

| 4-aminophenylacetamide of 2,6-dimethylaniline | Mice | scPTZ (i.p.) | ED50: 93.20 mg/kg | nih.gov |

The neuroprotective potential of derivatives of this compound is closely linked to their ability to modulate neurotransmitter dynamics, particularly the balance between the excitatory neurotransmitter glutamate (B1630785) and the inhibitory neurotransmitter GABA. nih.gov An excess of glutamate can lead to over-activation of its receptors (such as NMDA and AMPA receptors), causing excessive calcium influx into neurons. nih.gov This process, known as excitotoxicity, can trigger neuronal damage and is implicated in various neurodegenerative disorders. nih.gov

By inhibiting GABA transporters, as discussed in section 3.1.1, these compounds can increase the availability of GABA in the synapse. nih.gov This enhancement of GABAergic tone helps to counteract excessive neuronal firing and can protect against excitotoxicity. nih.govnih.gov Therefore, the inhibition of GAT1 is a key mechanism through which these derivatives may exert neuroprotective effects. nih.gov The resulting increase in inhibitory synaptic transmission can help restore the balance between excitation and inhibition, which is crucial for normal brain function. nih.gov

Immunomodulatory and Anti-inflammatory Research

Beyond the CNS, research has begun to explore the immunomodulatory and anti-inflammatory properties of related compounds, indicating a potential for these derivatives in treating conditions with an inflammatory component.

Cytokines are signaling proteins that play a central role in regulating immune responses and inflammation. nih.gov Pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β) are critical mediators in the inflammatory cascade. nih.govmdpi.com Dysregulated expression of these cytokines is associated with numerous inflammatory and autoimmune diseases. nih.govnih.gov Consequently, molecules that can modulate the production of these cytokines are of significant therapeutic interest. nih.govnih.gov

Pre-clinical research in this area often involves cellular assays using immune cells like macrophages. nih.gov These cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of cytokines. mdpi.com The test compounds are then added to assess their ability to inhibit or reduce the expression of IL-6 and IL-1β. For example, studies on other bioactive molecules like anandamide (B1667382) have shown the ability to suppress LPS-induced IL-1β synthesis in the hypothalamus. mdpi.com Similarly, compounds like Javamide-II have been found to selectively inhibit IL-6 production in macrophage-like cells. nih.gov These studies provide a framework for evaluating the potential of 4-amino-N-methylbutanamide derivatives to modulate cytokine pathways and exert anti-inflammatory effects.

Toll-like receptors (TLRs) are a class of proteins that play a fundamental role in the innate immune system by recognizing pathogen-associated molecular patterns. nih.gov TLR7 and TLR8 are located within the endosomes of immune cells and are involved in recognizing single-stranded RNA from viruses. nih.gov The activation of TLR7 and TLR8 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type-I interferons. nih.gov

While essential for host defense, abnormal activation of TLR7 and TLR8 has been implicated in various autoimmune and inflammatory diseases. nih.govnih.gov Therefore, developing antagonists that can block these receptors is a promising therapeutic strategy. bms.com Research is focused on discovering small-molecule inhibitors that can selectively bind to TLR7 and/or TLR8 and prevent their activation. nih.govbms.com The development of such antagonists could offer new treatments for a range of immune-mediated diseases. bms.com The investigation of amino-amide derivatives for TLR7/8 antagonism represents a key area of immunomodulatory research, aiming to regulate specific pathways of the innate immune response. nih.gov

Antimicrobial and Antiparasitic Potential

Investigations as Antitrypanosomal Agents (e.g., Trypanosoma brucei)

Derivatives containing a 4-aminobutane-like moiety have been investigated for their potential against parasitic protozoa such as Trypanosoma brucei, the causative agent of human African trypanosomiasis (sleeping sickness). researchgate.net One such derivative, 5'-([(Z)-4-amino-2-butenyl]methylamino)-5'-deoxyadenosine (MDL 73811), which acts as an irreversible inhibitor of S-adenosyl-L-methionine decarboxylase, has demonstrated the ability to cure mice infected with Trypanosoma brucei brucei and multidrug-resistant T. b. rhodesiense. nih.gov The uptake of MDL 73811 into the parasite is a rapid, transport-mediated process, leveraging the trypanosome's purine (B94841) transport system. nih.gov This allows the compound to achieve high intracellular concentrations, with levels reaching 1.9 mM within 10 minutes of administration in rat models. nih.gov The accumulation of MDL 73811 was found to be significantly higher in trypanosomes compared to mouse leukemia cells, suggesting a degree of selectivity for the parasite. nih.gov

Enzyme Inhibition and Receptor Modulation Studies

Matrix Metalloproteinase (MMP) Inhibition

Analogs featuring a butanediamide core, structurally related to 4-amino-N-methylbutanamide, have been synthesized and evaluated as inhibitors of matrix metalloproteinases (MMPs). nih.gov MMPs are a family of zinc-dependent enzymes involved in the degradation of the extracellular matrix, playing a role in pathological processes when dysregulated. msu.rumedchemexpress.com

In one study, a series of N-hydroxybutanamide derivatives were prepared using a method involving the opening of an N-substituted succinimide (B58015) ring. nih.gov An iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide was found to inhibit multiple MMPs, with more pronounced activity against MMP-2, MMP-9, and MMP-14. nih.gov The inhibitory concentrations (IC₅₀) for these enzymes were determined to be in the low micromolar range, indicating significant potency. nih.gov These findings suggest that the butanamide scaffold is a promising starting point for developing new MMP inhibitors. nih.gov

| Enzyme | IC₅₀ (μM) |

|---|---|

| MMP-2 | ~1.0 - 1.5 |

| MMP-9 | ~1.0 - 1.5 |

| MMP-14 | ~1.0 - 1.5 |

| MMP-3 | ~10 |

Sirtuin 2 (SIRT2) Inhibition in Cancer Cell Lines

Sirtuin 2 (SIRT2) is an enzyme that removes acetyl and other acyl groups from proteins and has been identified as a potential therapeutic target in cancer and neurodegenerative diseases. nih.govnih.gov Research into SIRT2 inhibitors has shown that N-alkylation of related amide-containing scaffolds can significantly influence potency and selectivity.

For instance, in a series of inhibitors based on a 3-(N-arylsulfamoyl)benzamide structure, N-methylation of the amide nitrogen was found to greatly increase the compound's potency and confer excellent selectivity for SIRT2 over the SIRT1 and SIRT3 isoforms. medchemexpress.com Similarly, studies on cambinol, a known SIRT1/SIRT2 inhibitor, revealed that the addition of an n-butyl group to the nitrogen of its thiourea (B124793) moiety enhanced both the potency and specificity for SIRT2. nih.gov These findings highlight that N-methyl or other N-alkyl groups, such as the one present in 4-amino-N-methylbutanamide, can be a critical structural feature for potent and selective SIRT2 inhibition. In various studies, the pharmacological inhibition of SIRT2 has demonstrated therapeutic effects in different types of cancers, including lymphoma cell lines. nih.gov

Cannabinoid Receptor (CB1, CB2) Agonism of Related Analogs

The endocannabinoid system, primarily mediated by the CB1 and CB2 receptors, is a key therapeutic target for various conditions. elsevierpure.com Structural analogs featuring N-alkyl amide groups have been investigated for their ability to interact with these receptors. Anandamide, an endogenous cannabinoid, is an N-acylethanolamine, and studies on its derivatives have provided insight into the structure-activity relationships at the CB1 receptor.

Research has shown that the nature of the N-alkyl substituent is a crucial determinant of binding affinity. For example, modifying the N-(2-hydroxyethyl) group of anandamide to a simple N-propyl or N-butyl group resulted in compounds with significant affinity for the CB1 receptor. Specifically, the N-(propyl)arachidonylamide derivative showed a 3-fold increase in affinity compared to N-(2-hydroxyethyl)arachidonylamide, while the N-(butyl) derivative exhibited no significant change in affinity. This indicates that simple N-alkyl amides, a class that includes N-methylbutanamide, can effectively act as ligands for cannabinoid receptors.

| N-Substituent | Relative Affinity vs. N-(2-hydroxyethyl)amide |

|---|---|

| -propyl | 3-fold increase |

| -butyl | No change |

| -benzyl | 5-fold decrease |

In Vitro Cellular Activity and Mechanistic Elucidation

The in vitro evaluation of new chemical entities is a cornerstone of pre-clinical research, providing initial insights into their biological effects and potential mechanisms of action. This phase typically involves a battery of tests to characterize the compound's activity at a cellular level.

Cell-based assays are fundamental in determining the biological response of derivatives of this compound. These assays utilize living cells to assess a compound's effect on cellular processes and viability. For instance, a series of salicylanilide-based peptidomimetics were evaluated for their antimicrobial and cytotoxic activities using various cell lines. researchgate.netmdpi.com

A common starting point is the assessment of cytotoxicity to understand the concentration range at which the compounds are well-tolerated by cells. The human monocytic leukemia cell line THP-1 is often used for this purpose. In one study, the half-maximal inhibitory concentration (IC50) for a series of diamides on THP-1 cells ranged from 1.4 to over 10 µM, indicating varying levels of cytotoxicity. researchgate.netmdpi.com

To evaluate antimicrobial properties, researchers typically use reference strains of bacteria and fungi. For example, the antistaphylococcal activity of certain compounds has been determined with minimum inhibitory concentrations (MICs) as low as 0.070 to 8.95 μM. researchgate.netmdpi.com Similarly, anti-enterococcal activity might be observed with MICs in the range of 4.66 to 35.8 μM. researchgate.netmdpi.com The activity against mycobacterial strains, such as M. tuberculosis and M. smegmatis, can also be assessed, with reported MICs of 18.7 and 35.8 μM, respectively, for some compounds. researchgate.netmdpi.com

The following table illustrates how data from such cell-based assays could be presented:

| Compound/Derivative | Cell Line/Strain | Assay Type | Result (e.g., IC50, MIC) |

| Derivative A | THP-1 | Cytotoxicity | 5.2 µM |

| Derivative B | S. aureus | Antimicrobial | 3.1 µM |

| Derivative C | E. faecalis | Antimicrobial | 12.5 µM |

| Derivative D | M. tuberculosis | Antimicrobial | 20.1 µM |

These assays are crucial for establishing a preliminary structure-activity relationship (SAR), where the biological activity of different derivatives is correlated with their chemical structures.

To delve deeper into the mechanism of action, researchers often investigate how a compound affects gene expression and protein levels within the target cells. This can reveal the specific cellular pathways being modulated.

For example, if a derivative of this compound were hypothesized to have anticancer activity, its effect on genes and proteins involved in cell cycle regulation and apoptosis would be of interest. Techniques such as quantitative polymerase chain reaction (qPCR) and Western blotting are standard methods for these analyses.

In a study on novel protein arginine methyltransferase 1 (PRMT1) inhibitors, a series of 4-((5-nitropyrimidin-4-yl)amino)benzimidamide derivatives were synthesized and evaluated. nih.gov The most potent compound demonstrated an IC50 value of 2.0 μM against PRMT1 and showed significant anti-proliferative activity against several tumor cell lines. nih.gov Further studies on such a compound would likely involve analyzing the expression of PRMT1 and its downstream targets to confirm the on-target effect and understand the molecular consequences of its inhibition.

A hypothetical data table for such an analysis might look like this:

| Derivative | Target Gene/Protein | Cell Line | Method | Change in Expression |

| Derivative E | Gene X | Cancer Cell Line A | qPCR | 2.5-fold increase |

| Derivative E | Protein Y | Cancer Cell Line A | Western Blot | 1.8-fold decrease |

These molecular analyses are critical for validating the proposed mechanism of action and identifying potential biomarkers of response.

For compounds intended to act on the central nervous system (CNS), assessing their ability to cross the blood-brain barrier (BBB) is a critical step. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method used to predict passive transcellular permeability. nih.govfrontiersin.org The PAMPA-BBB assay specifically uses a lipid composition that mimics the BBB. researchgate.net

This assay measures the permeability coefficient (Pe) of a compound across an artificial membrane. nih.gov The results are often categorized as high or low permeability. For instance, a study might classify compounds with a Pe value above a certain threshold as having high BBB permeability potential. The development of quantitative structure-activity relationship (QSAR) models based on PAMPA-BBB data can further aid in predicting the brain penetration of novel compounds. nih.gov

The permeability of a compound is a key factor in its potential efficacy for CNS targets. A computational model, calibrated with in vitro PAMPA data, can provide predictions of permeability profiles for a series of related compounds, helping to prioritize which derivatives to advance in the drug discovery pipeline. nih.gov

Below is an example of how permeability data could be tabulated:

| Compound/Derivative | Assay | Permeability (Pe) (10⁻⁶ cm/s) | Predicted BBB Penetration |

| Derivative F | PAMPA-BBB | 5.8 | High |

| Derivative G | PAMPA-BBB | 1.2 | Low |

| Control Drug (High Permeability) | PAMPA-BBB | 15.2 | High |

| Control Drug (Low Permeability) | PAMPA-BBB | 0.5 | Low |

Structure Activity Relationship Sar Studies and Molecular Design of 4 Amino N Methylbutanamide Hydrochloride Derivatives

Identification of Pharmacophoric Features for Target Interaction

The initial step in the rational design of derivatives of 4-amino-N-methylbutanamide hydrochloride involves identifying the essential pharmacophoric features required for interaction with a specific biological target. A pharmacophore is the three-dimensional arrangement of electronic and steric features that is necessary for a molecule to exert a particular biological effect. For the 4-aminobutanamide (B1198625) scaffold, key potential interaction points include the primary amino group, the amide functionality, and the N-methyl group.

The primary amino group can act as a hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions with negatively charged residues in a target's binding site. The amide group presents both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), enabling it to form multiple hydrogen bonds, which can be crucial for anchoring the molecule within a binding pocket. The N-methyl group, while seemingly simple, can influence the molecule's conformation and lipophilicity, which in turn affects its binding affinity and pharmacokinetic properties.

Pharmacophore models for butanamide-based inhibitors are often developed using computational techniques. These models highlight the spatial relationships between these key features that are critical for biological activity.

Influence of Substituent Variations on Biological Potency and Selectivity

Once the basic pharmacophore is understood, the next logical step is to explore how modifications to the 4-amino-N-methylbutanamide scaffold influence its biological potency and selectivity. This is achieved by systematically introducing different substituents at various positions on the molecule and evaluating the resulting changes in activity.

For instance, alterations to the N-methyl group of the amide can have a significant impact. Replacing the methyl group with larger alkyl or aryl groups can probe the steric and hydrophobic tolerance of the binding pocket. Such modifications can lead to enhanced potency if the new group makes favorable interactions with a hydrophobic region of the target protein. Conversely, bulky substituents may clash with the protein, leading to a decrease in activity.

Variations on the butanamide backbone itself, such as the introduction of substituents or the alteration of the chain length, can also dramatically affect biological outcomes. These changes can alter the molecule's flexibility and the relative positioning of the key pharmacophoric groups.

The following table illustrates hypothetical examples of how substituent variations might influence biological potency, based on common principles of medicinal chemistry.

| Compound | R1 (Amine) | R2 (Amide) | Relative Potency |

| 4-amino-N-methylbutanamide | H | CH₃ | Baseline |

| 4-amino-N-ethylbutanamide | H | CH₂CH₃ | May Increase/Decrease |

| 4-amino-N-phenylbutanamide | H | C₆H₅ | May Increase/Decrease |

| N-methyl-4-(methylamino)butanamide | CH₃ | CH₃ | May Increase/Decrease |

Conformational Analysis and Bioactive Conformation Determination

The three-dimensional shape, or conformation, of a molecule is intrinsically linked to its biological activity. A molecule must adopt a specific "bioactive conformation" to effectively bind to its target. For flexible molecules like 4-amino-N-methylbutanamide, which has several rotatable bonds, determining this bioactive conformation is a significant challenge.

Computational methods, such as molecular mechanics and quantum mechanics calculations, are employed to explore the conformational landscape of these derivatives. These studies help to identify low-energy conformations that are likely to be populated at physiological conditions. By comparing the preferred conformations of active and inactive analogs, researchers can hypothesize the bioactive conformation.

Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can provide direct evidence of a molecule's conformation in solution or in a crystalline state, respectively. When a derivative is co-crystallized with its target protein, the observed conformation is considered the bioactive one, providing invaluable information for future drug design efforts.

Stereochemical Considerations and Enantiomeric Purity in SAR

The introduction of a chiral center into a molecule can lead to the existence of enantiomers, which are non-superimposable mirror images of each other. It is a well-established principle in pharmacology that enantiomers can exhibit significantly different biological activities, potencies, and metabolic profiles. This is because the binding sites of biological targets, such as enzymes and receptors, are themselves chiral.

For derivatives of 4-amino-N-methylbutanamide, the introduction of a substituent on the butanamide backbone can create a stereocenter. For example, methylation at the 2 or 3-position of the butanamide chain would result in enantiomeric pairs. It is crucial to synthesize and test each enantiomer separately to determine which one is the "eutomer" (the more active enantiomer) and which is the "distomer" (the less active enantiomer).

The stereoselective synthesis of these derivatives is therefore a key aspect of SAR studies. wikipedia.org The ability to produce enantiomerically pure compounds allows for a more precise understanding of the SAR and avoids the potential for misleading results that can arise from testing racemic mixtures.

Scaffold Hopping and Lead Optimization Strategies Based on 4-amino-N-methylbutanamide

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core structure (scaffold) of a known active compound with a different, often structurally distinct, scaffold while retaining the original's key pharmacophoric features. This approach can lead to the discovery of new chemical series with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position.

Starting from a lead compound based on the 4-amino-N-methylbutanamide scaffold, scaffold hopping could involve replacing the butanamide core with other chemical frameworks that maintain the crucial spatial arrangement of the amino and amide functionalities. This could include cyclic structures or different acyclic linkers.

Lead optimization is an iterative process that aims to enhance the properties of a promising lead compound to identify a preclinical candidate. For derivatives of 4-amino-N-methylbutanamide, this would involve a cycle of designing new analogs based on SAR data, synthesizing them, and then testing them for biological activity and other key drug-like properties. This process aims to fine-tune the molecule to achieve the desired balance of potency, selectivity, and pharmacokinetic characteristics.

Rational Drug Design Principles Applied to Butanamide Scaffolds

The principles of rational drug design guide the entire process of developing new therapeutic agents from the butanamide scaffold. This approach relies on a deep understanding of the biological target and the molecular interactions that govern ligand binding.

Structure-based drug design (SBDD) is a key component of this process. If the three-dimensional structure of the target protein is known, computational docking studies can be used to predict how different butanamide derivatives will bind. This allows for the in silico design of new analogs with potentially improved binding affinity.

Ligand-based drug design (LBDD) is employed when the structure of the target is unknown. In this approach, a pharmacophore model is developed based on a set of known active and inactive molecules. This model can then be used to virtually screen large compound libraries to identify new butanamide-like molecules with a high probability of being active.

By integrating these computational approaches with traditional medicinal chemistry strategies, the development of novel and effective therapeutic agents based on the butanamide scaffold can be significantly accelerated.

Advanced Analytical Characterization and Spectroscopic Analysis of 4 Amino N Methylbutanamide Hydrochloride and Its Analogs

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone of molecular structure determination, probing the interactions of molecules with electromagnetic radiation to reveal details about their chemical bonds and atomic arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By measuring the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. masterorganicchemistry.com For 4-amino-N-methylbutanamide hydrochloride, which is highly polar, NMR spectra would typically be acquired in a deuterated solvent like Deuterium (B1214612) Oxide (D₂O) or Methanol-d₄. pitt.edu

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. The hydrochloride salt form means the primary amino group will be protonated (-NH₃⁺), and its protons may exchange with the solvent, sometimes leading to a broad or absent signal. The expected chemical shifts (δ) are predicted based on the influence of adjacent electronegative atoms (nitrogen and oxygen). pdx.educhemistrysteps.com

N-H Protons: Protons on the amide nitrogen and the ammonium (B1175870) group (-NH₃⁺) are often broad and their chemical shifts are highly dependent on concentration, temperature, and solvent. pdx.edu In D₂O, these protons would exchange with deuterium and their signals would disappear.

Alkyl Chain Protons (-CH₂-): The three methylene (B1212753) groups (C₂-H₂, C₃-H₂, C₄-H₂) would appear as distinct signals, likely multiplets due to coupling with adjacent protons. The C₄-H₂ group, being adjacent to the electron-withdrawing ammonium group, would be the most downfield of the three. The C₂-H₂ group, adjacent to the carbonyl, would also be shifted downfield. The C₃-H₂ group would likely appear as a complex multiplet, coupling to the protons at C₂ and C₄.

N-Methyl Protons (-CH₃): The methyl group attached to the amide nitrogen would appear as a sharp singlet, as it has no adjacent protons to couple with.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Since ¹³C has a low natural abundance, carbon-carbon coupling is not observed, and proton-decoupled spectra show a single peak for each unique carbon atom. huji.ac.illibretexts.org The chemical shifts are highly characteristic of the carbon's functional group. libretexts.orgucl.ac.ukdocbrown.info

Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded and appears furthest downfield, typically in the 170-180 ppm range. libretexts.org

Alkyl Chain Carbons (-CH₂-): The three methylene carbons would have distinct chemical shifts. The carbon adjacent to the ammonium group (C₄) would be in the 35-50 ppm range, while the carbon adjacent to the carbonyl (C₂) would be in a similar region. The central methylene carbon (C₃) would be the most shielded of the three, appearing further upfield.

N-Methyl Carbon (-CH₃): The N-methyl carbon would appear in the 25-35 ppm range.

Predicted NMR Data for this compound

| ¹H NMR Predictions | ¹³C NMR Predictions | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Predicted Multiplicity | Assignment | Predicted δ (ppm) |

| -C(=O)NH- | ~8.0 - 8.5 | Broad Singlet | C=O (Amide) | ~175 |

| -CH₂-C=O | ~2.4 - 2.6 | Triplet | -CH₂-C=O | ~35 |

| -CH₂-CH₂-C=O | ~1.9 - 2.1 | Multiplet | -CH₂-CH₂-C=O | ~22 |

| -CH₂-NH₃⁺ | ~3.0 - 3.2 | Triplet | -CH₂-NH₃⁺ | ~39 |

| -NH₃⁺ | ~7.5 - 8.0 | Broad Singlet | -N-CH₃ | ~26 |

| -N-CH₃ | ~2.7 - 2.8 | Singlet |

Note: Predicted values are based on standard chemical shift tables and data for analogous structures. Actual values may vary depending on solvent and experimental conditions. pdx.edulibretexts.org

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. epa.govjasco-global.com It is an excellent technique for identifying the presence of specific functional groups. researchgate.netnih.gov The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the primary ammonium ion, the secondary amide group, and C-H bonds.

N-H Stretching: The protonated primary amine (-NH₃⁺) would exhibit broad absorption bands in the 3000-2800 cm⁻¹ region. The N-H bond of the secondary amide typically appears as a sharp peak around 3300 cm⁻¹. researchgate.net

C-H Stretching: The stretching vibrations of the C-H bonds in the alkyl chain and the N-methyl group would be observed in the 3000-2850 cm⁻¹ region.

C=O Stretching (Amide I): A strong, sharp absorption band corresponding to the carbonyl stretch is one of the most prominent features in the spectrum, expected around 1650 cm⁻¹. This is known as the Amide I band.

N-H Bending (Amide II): The bending vibration of the amide N-H bond, known as the Amide II band, typically appears around 1550 cm⁻¹.

N-H Bending (Ammonium): The scissoring vibration of the -NH₃⁺ group is expected around 1600-1500 cm⁻¹.

Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amide | ~3300 | Medium |

| N-H Stretch | Primary Ammonium (-NH₃⁺) | 3000 - 2800 | Broad, Strong |

| C-H Stretch | Alkyl (CH₂, CH₃) | 2950 - 2850 | Medium |

| C=O Stretch (Amide I) | Secondary Amide | ~1650 | Strong |

| N-H Bend (Amide II) | Secondary Amide | ~1550 | Medium-Strong |

| N-H Bend | Primary Ammonium (-NH₃⁺) | ~1500 | Medium |

Note: Predicted values are based on standard IR correlation charts. researchgate.netnist.gov

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. uni-saarland.de For a polar, non-volatile molecule like this compound, Electrospray Ionization (ESI) is the preferred ionization method, often coupled with a liquid chromatograph (LC-MS). chemicalbook.com

In positive ion ESI-MS, the molecule would be expected to be detected as the protonated molecular ion, [M+H]⁺. The free base (C₅H₁₂N₂O) has a molecular weight of 116.16 g/mol . Therefore, the protonated ion would have an expected m/z of approximately 117.17. High-resolution mass spectrometry (HRMS) could confirm the elemental composition by providing a highly accurate mass measurement. nih.gov

Tandem mass spectrometry (MS/MS) involves fragmentation of the parent ion to yield structural information. uni-saarland.de Likely fragmentation pathways for the [M+H]⁺ ion of 4-amino-N-methylbutanamide would include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atoms is a common fragmentation pathway for amines.

Loss of Ammonia (B1221849): Neutral loss of ammonia (NH₃) from the protonated primary amine.

Amide Bond Cleavage: Fragmentation across the amide bond, leading to characteristic b- and y-type ions, similar to peptide fragmentation.

Predicted Mass Spectrometry Data for 4-amino-N-methylbutanamide

| m/z (Predicted) | Ion Identity | Fragmentation Pathway |

|---|---|---|

| 117.17 | [M+H]⁺ | Protonated Molecular Ion (of free base) |

| 100.14 | [M+H - NH₃]⁺ | Loss of neutral ammonia |

| 72.08 | [CH₃NHC(O)CH₂]⁺ | Cleavage of C₂-C₃ bond |

| 44.05 | [CH₃NH₂]⁺ | Amide fragmentation |

Note: Predicted m/z values are for the most abundant isotope of each element. docbrown.info

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is essential for separating components of a mixture and assessing the purity of a compound. nih.gov Given the polar and water-soluble nature of this compound, several High-Performance Liquid Chromatography (HPLC) methods are suitable for its analysis. oatext.comaocs.org

Purity assessment would typically be performed using Reversed-Phase HPLC (RP-HPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC).

RP-HPLC: This is the most common HPLC mode. For a very polar compound like this, a polar-embedded or polar-endcapped C18 column might be used with a highly aqueous mobile phase containing a small amount of an organic modifier (like acetonitrile (B52724) or methanol) and an ion-pairing agent or buffer to ensure good peak shape. nih.gov

HILIC: This technique is specifically designed for the separation of highly polar compounds. It uses a polar stationary phase (like bare silica) and a mobile phase with a high concentration of an organic solvent and a small amount of water. As the water content increases, polar analytes are eluted. huji.ac.il

In either method, detection would likely be accomplished with a UV detector (if the amide bond provides sufficient chromophore, typically at low wavelengths like ~210 nm) or, more universally, with an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or by interfacing the HPLC with a mass spectrometer (LC-MS). mdpi.com The result of a purity analysis is a chromatogram showing a major peak for the target compound and any smaller peaks corresponding to impurities. Integration of the peak areas allows for the calculation of the compound's purity, often reported as a percentage.

Physicochemical Property Determination Relevant to Biological Studies (e.g., pKa, charging behavior)

The ionization state of a molecule, dictated by its pKa values and the surrounding pH, is a critical determinant of its biological activity, influencing its solubility, membrane permeability, and interaction with molecular targets. For this compound, understanding its acid-base properties is fundamental to predicting its behavior in physiological systems.

The primary ionizable group in 4-amino-N-methylbutanamide is the terminal primary amino group (-NH2). In its hydrochloride salt form, this group is protonated (-NH3+). The pKa of this primary amino group is expected to be in the range typical for the conjugate acids of primary alkylamines. For instance, the pKa of the conjugate acid of methylamine (B109427) is approximately 10.6. nih.govalfa-chemistry.comchemicalforums.com This suggests that the primary amino group of 4-amino-N-methylbutanamide will be predominantly in its protonated, positively charged form at physiological pH (around 7.4).

The amide group within the molecule is generally considered neutral under typical physiological conditions and does not contribute significantly to the charging behavior in the physiological pH range. While the amide proton has a pKa, it is very high (a predicted pKa for the amide N-H of 4-aminobutanamide (B1198625) is around 16.48), meaning it is a very weak acid and will not be deprotonated. lookchem.comechemi.com

The charging behavior of this compound is therefore primarily governed by the protonation state of its primary amino group. At a pH significantly below its pKa (e.g., in acidic environments), the compound will exist almost entirely as the positively charged ammonium cation. As the pH approaches the pKa of the amino group, a mixture of the protonated and neutral forms will be present. At a pH above the pKa, the neutral, deprotonated form will predominate. Given that the anticipated pKa is around 10.6, at physiological pH (~7.4), the molecule will be overwhelmingly in its protonated, positively charged state. This is a crucial factor for its interaction with negatively charged biological macromolecules and its solubility in aqueous environments. wikipedia.orgacs.org

| Compound Name | Functional Group | pKa | Reference(s) |

| 4-amino-N-methylbutanamide | Primary Amino Group (Conjugate Acid) | ~10.6 (estimated) | nih.govalfa-chemistry.comchemicalforums.com |

| Methylamine | Primary Amino Group (Conjugate Acid) | 10.66 | nih.gov |

| Butyric acid | Carboxylic Acid | 4.82 - 4.84 | brainly.compearson.compearson.comvaia.com |

| 4-Aminobutanamide | Amide N-H | ~16.48 (predicted) | lookchem.comechemi.com |

| N-Methylaniline | Secondary Aryl Amine (Conjugate Acid) | 4.68 | foodb.ca |

Computational Chemistry and Molecular Modeling Applications for 4 Amino N Methylbutanamide Hydrochloride

Molecular Docking Studies with Biological Targets (e.g., GABA Transporters, Sirtuin 2, Cannabinoid Receptors)

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is commonly used to forecast the interaction between a small molecule ligand and a protein receptor's binding site. For a compound like 4-amino-N-methylbutanamide hydrochloride, which is an analog of the neurotransmitter GABA, a primary target for docking studies would be the GABA transporters (GATs). These studies help in understanding how the compound might inhibit the reuptake of GABA. nih.govresearchgate.netnih.gov

The process involves preparing the 3D structures of both the ligand (this compound) and the receptor (e.g., a homology model of a human GAT). A docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site, calculating a score for each to estimate binding affinity.

Table 1: Example of Molecular Docking Interaction Data

| Parameter | Description | Example Finding for a Hypothetical Ligand |

| Binding Affinity | Estimated free energy of binding (e.g., in kcal/mol). Lower values indicate stronger binding. | -7.5 kcal/mol |

| Key Residues | Amino acids in the receptor's active site that form significant interactions with the ligand. | TYR60, SER295, PHE294 |

| Interactions | Types of non-covalent bonds formed (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking). | Hydrogen bond with SER295, Pi-Pi stacking with PHE294 |

Note: A specific molecular docking study for this compound was not found in the performed search. The data in the table is illustrative of typical results from such a study.

Molecular Dynamics Simulations to Understand Ligand-Receptor Interactions

Molecular dynamics (MD) simulations provide detailed information about the dynamic behavior of molecules over time. nih.gov After an initial binding pose is predicted by molecular docking, MD simulations can be run to assess the stability of the ligand-receptor complex. nih.govresearchgate.net The simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, offering insights into how the complex behaves in a more realistic, solvated environment.

For this compound, an MD simulation could confirm whether the binding pose within a GABA transporter is stable or if the molecule dissociates over a simulation time of nanoseconds to microseconds. This technique also helps identify key conformational changes in the receptor upon ligand binding.

Note: A specific molecular dynamics simulation study for this compound was not found in the performed search.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron density) of molecules. researchgate.netfrontiersin.org DFT calculations can determine a wide range of molecular properties, including optimized geometry, vibrational frequencies, and electronic properties like electrostatic potential. These calculations are fundamental to understanding a molecule's inherent reactivity and stability. For this compound, DFT could be used to precisely model its 3D shape and the distribution of charge across the molecule, which governs how it will interact with its biological targets.

Note: A specific study applying DFT calculations to this compound was not found in the performed search.

Quantum Chemical Parameters and Frontier Molecular Orbital Analysis (HOMO/LUMO)

Derived from DFT calculations, the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding chemical reactivity. The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability; a large gap implies high stability and low reactivity. researchgate.net

Table 2: Example of Quantum Chemical Parameters

| Parameter | Description | Hypothetical Value (eV) |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital. | -6.5 |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital. | 1.2 |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO (E_LUMO - E_HOMO). | 7.7 |

Note: Specific HOMO/LUMO analysis for this compound was not found in the performed search. The data is representative.

In Silico Prediction of Molecular Interactions and Pharmacokinetic Profiles (Pre-clinical)

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate. nih.govnih.gov These predictive models use the chemical structure of a compound like this compound to estimate its pharmacokinetic profile. Properties such as oral bioavailability, blood-brain barrier permeability, interaction with cytochrome P450 enzymes, and potential toxicity can be assessed before any lab experiments are conducted. frontiersin.org For example, software like SwissADME or ADMETLab can predict if a molecule adheres to drug-likeness rules (e.g., Lipinski's Rule of Five). frontiersin.org

Table 3: Example of a Predicted Pre-clinical Pharmacokinetic Profile

| Property | Prediction | Significance |

| Gastrointestinal Absorption | High | Likely well-absorbed if taken orally. |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier and cause central nervous system effects. |

| CYP2D6 Inhibitor | No | Low probability of drug-drug interactions involving the CYP2D6 enzyme. |

| Log P (Lipophilicity) | 0.5 | Indicates a relatively hydrophilic compound. |

Note: A specific in silico pharmacokinetic profile for this compound was not found in the performed search. The data is for illustrative purposes.

Emerging Research Directions and Future Perspectives

Development of Novel Derivatization Strategies for Enhanced Bioactivity

A key strategy to unlock the full therapeutic potential of a lead compound is through chemical modification, or derivatization. For the butanamide scaffold, including 4-amino-N-methylbutanamide hydrochloride, this approach offers a pathway to modulate its pharmacokinetic and pharmacodynamic properties. Research into related butanamide structures has demonstrated the success of this strategy.

For instance, a novel method involving the ring-opening of N-substituted succinimide (B58015) has been utilized to synthesize new N-hydroxybutanamide derivatives. mdpi.com These derivatives have been evaluated for their ability to inhibit matrix metalloproteinases (MMPs), a family of enzymes implicated in cancer progression. mdpi.com One such derivative, the iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide, exhibited significant inhibitory activity against MMP-2, MMP-9, and MMP-14, with IC50 values in the low micromolar range. mdpi.com This highlights the potential for developing highly active compounds through targeted derivatization.

Table 1: Bioactivity of N-Hydroxybutanamide Derivatives

| Derivative | Target | IC50 (µM) |

|---|---|---|

| Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide | MMP-2 | 1-1.5 |

| Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide | MMP-9 | 1-1.5 |

| Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide | MMP-14 | 1-1.5 |

Data sourced from a study on novel N-hydroxybutanamide derivatives. mdpi.com

Exploration of New Therapeutic Areas Based on Pre-clinical Findings

The butanamide scaffold is present in a variety of compounds with diverse biological activities, suggesting that this compound could be investigated for a range of therapeutic applications. Pre-clinical findings for other butanamide derivatives can guide this exploration.

One promising area is in the treatment of inflammatory diseases. For example, the butanamide derivative S 19812 has been identified as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), two key enzymes in the inflammatory cascade. nih.gov Its balanced inhibition of these pathways suggests its potential as a therapeutic agent for conditions like osteoarthritis. nih.gov

Another potential therapeutic avenue is in oncology. The aforementioned N-hydroxybutanamide derivatives that inhibit MMPs have shown antitumor and antimetastatic effects in in-vivo models. mdpi.com This suggests that appropriately functionalized butanamide scaffolds could be developed as anticancer agents. Furthermore, the broader class of nitroimidazole scaffolds, which can be conceptually related to modified butanamides, has yielded drugs for various diseases, including bacterial infections and cancer. mdpi.com The exploration of this compound in these and other areas, such as neurological disorders or metabolic diseases, could be a fruitful line of future research.

Integration of Advanced Computational Techniques in Drug Discovery Pipelines

Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of new drug candidates. nih.gov These in silico approaches can be instrumental in advancing the research on this compound.

Computer-aided drug design (CADD) encompasses a range of techniques, from molecular docking and virtual screening to pharmacophore modeling and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction. frontiersin.org These methods can be used to:

Identify potential biological targets: By screening this compound against databases of protein structures.

Predict binding affinity and mode: Molecular docking simulations can visualize how the compound interacts with a target protein at the atomic level. mdpi.com

Design novel derivatives: Computational tools can help in designing modifications to the parent compound to improve its binding affinity and selectivity. nih.gov

Estimate pharmacokinetic properties: Predicting properties like solubility, permeability, and metabolic stability can help in prioritizing derivatives with favorable drug-like characteristics. frontiersin.org

The use of virtual framework libraries and computational scripts can aid in the rational design of new combinatorial templates based on the butanamide scaffold. nih.gov This integration of computational chemistry can significantly reduce the time and cost associated with the drug discovery process. mdpi.com

Challenges and Opportunities in Translating Pre-clinical Insights for Butanamide Scaffolds

The transition from promising pre-clinical findings to successful clinical applications is a significant hurdle in drug development. researchgate.net For butanamide scaffolds, including this compound, several challenges and opportunities exist in this translational process.

Challenges:

Predictive value of animal models: Animal models, while essential, may not always accurately recapitulate human physiology and disease, leading to a disparity between pre-clinical efficacy and clinical outcomes. pharmafeatures.com

Pharmacokinetics and biodistribution: Understanding how butanamide-based compounds are absorbed, distributed, metabolized, and excreted in humans is crucial and can differ significantly from animal models. nih.gov

Robustness of pre-clinical data: Pre-clinical experiments are often conducted under a narrow set of conditions. The lack of "robustness" can lead to failures when the compound is tested in a heterogeneous human population. nih.gov

Opportunities:

Biomarker development: Identifying and validating biomarkers can aid in patient selection and monitoring treatment response in clinical trials. pharmafeatures.com

Advanced pre-clinical models: The use of more sophisticated pre-clinical models, such as patient-derived xenografts or organoids, could improve the predictive power of pre-clinical studies.

Translational research approaches: Integrating basic science with clinical observations from the outset can help in designing drugs that target clinically relevant mechanisms. pharmafeatures.com

Collaborative Research Frameworks and Interdisciplinary Approaches

The complexity of modern drug discovery necessitates a collaborative and interdisciplinary approach. The development of this compound and other butanamide-based therapeutics would greatly benefit from such frameworks.

Effective research and development require the integration of expertise from various fields, including:

Medicinal Chemistry: For the design and synthesis of novel derivatives. nih.gov

Pharmacology: To evaluate the biological activity and mechanism of action of the compounds.

Computational Biology: To apply in silico methods for target identification and lead optimization. nih.gov

Clinical Medicine: To provide insights into unmet medical needs and to design and conduct clinical trials. nih.gov

Such collaborations can be fostered through partnerships between academic institutions, pharmaceutical companies, and contract research organizations. These frameworks facilitate the sharing of resources, knowledge, and expertise, ultimately accelerating the translation of promising compounds from the laboratory to the clinic.

Q & A

Q. What are the optimal synthetic routes and purity validation methods for 4-amino-N-methylbutanamide hydrochloride?

Methodological Answer: Synthesis typically involves coupling 4-aminobutyric acid derivatives with methylamine in the presence of carbodiimide-based coupling agents (e.g., EDC), followed by hydrochloride salt formation . Key steps include:

- Amidation: React 4-aminobutyric acid with methylamine using EDC/NHS activation in anhydrous solvent (e.g., DMF) under nitrogen.

- Purification: Recrystallize the product using ethanol/water mixtures to remove unreacted reagents.

- Purity Assessment:

- HPLC: Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/0.1% TFA in water (70:30) .

- NMR: Confirm structural integrity via ¹H NMR (δ 1.6–2.1 ppm for methylene groups, δ 3.0 ppm for N-methyl) and ¹³C NMR (amide carbonyl at ~170 ppm) .

Q. How should researchers characterize the compound’s structural and physicochemical properties?

Methodological Answer:

- Spectroscopic Analysis:

- Physicochemical Properties:

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for physicochemical properties?

Methodological Answer:

Q. What experimental designs are recommended for assessing stability under physiological conditions?

Methodological Answer:

Q. How can the compound be applied in drug discovery or biochemical studies?

Methodological Answer:

- Pharmacophore Development:

- In Vivo Studies:

- Metabolic Tracking: Radiolabel the compound (¹⁴C) and analyze biodistribution in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.